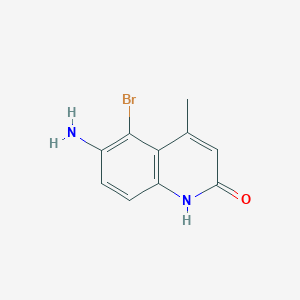
6-Amino-5-bromo-4-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-bromo-4-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: 4-methylquinoline.
Bromination: Bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Introduction of the amino group at the 6-position using a suitable amine source under specific conditions.
Cyclization: Formation of the quinolin-2(1H)-one ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolin-2(1H)-one derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of reduced quinoline derivatives.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of 5-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-bromo-4-methylquinolin-2(1H)-one could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and as a probe for biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Amino-5-bromo-4-methylquinolin-2(1H)-one would depend on its specific interactions with molecular targets. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminoquinolin-2(1H)-one: Lacks the bromine and methyl substituents.
5-Bromo-4-methylquinolin-2(1H)-one: Lacks the amino group.
4-Methylquinolin-2(1H)-one: Lacks both the amino and bromine substituents.
Uniqueness
6-Amino-5-bromo-4-methylquinolin-2(1H)-one is unique due to the presence of all three substituents, which could confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H9BrN2O |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
6-amino-5-bromo-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-5-4-8(14)13-7-3-2-6(12)10(11)9(5)7/h2-4H,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
XGPGIDFQIBEDAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC2=C1C(=C(C=C2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


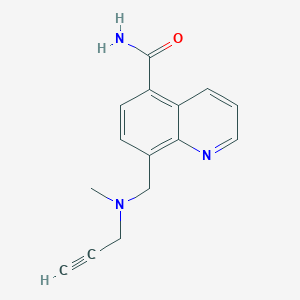

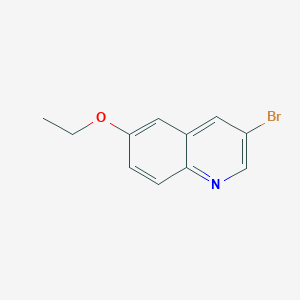
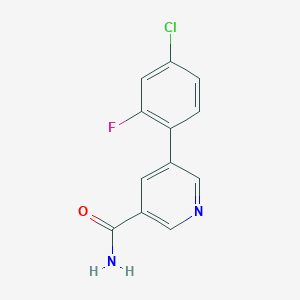

![7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11860955.png)
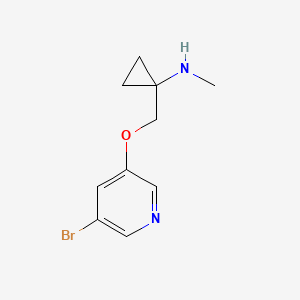
![4-(Benzo[d]isothiazol-3-yl)benzoic acid](/img/structure/B11860965.png)
![5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860972.png)

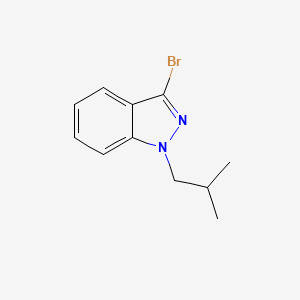
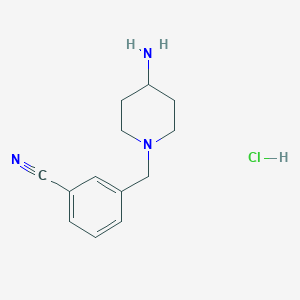
![4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11861026.png)
![5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861033.png)
